molecular formula C15H12BrCl2NO B5225087 N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide

Cat. No. B5225087
M. Wt: 373.1 g/mol
InChI Key: JRDFVTFKHILGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCRB is a derivative of the benzamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is not fully understood, but it is believed to involve the inhibition of fungal and parasitic growth by interfering with key metabolic pathways. N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for the growth and replication of fungi and parasites.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and antiparasitic activity, N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been shown to have antioxidant properties and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide in lab experiments is its broad-spectrum antifungal and antiparasitic activity. This makes it a useful tool for studying the growth and replication of these organisms. However, one limitation of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide. One area of interest is its potential use as an antifungal or antiparasitic drug. Further research is needed to determine the efficacy and safety of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide in vivo. Another area of interest is the development of new derivatives of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide with enhanced activity or selectivity. Finally, N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide may have potential applications in other areas of research, such as neuroscience or cancer biology, where its antioxidant and anti-inflammatory properties may be useful.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide as a white crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the growth of fungi, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has also been shown to have antiparasitic activity against the malaria parasite Plasmodium falciparum.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO/c1-8-5-11(16)6-9(2)14(8)19-15(20)10-3-4-12(17)13(18)7-10/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDFVTFKHILGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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